molecular formula C19H24N4O B5011013 1-[2-(Cyclohexen-1-yl)ethyl]-3-(2,3-dimethylquinoxalin-6-yl)urea

1-[2-(Cyclohexen-1-yl)ethyl]-3-(2,3-dimethylquinoxalin-6-yl)urea

Cat. No.: B5011013
M. Wt: 324.4 g/mol
InChI Key: FOLJRYRUFVSRDV-UHFFFAOYSA-N
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Description

1-[2-(Cyclohexen-1-yl)ethyl]-3-(2,3-dimethylquinoxalin-6-yl)urea is a synthetic organic compound characterized by its unique structure, which includes a cyclohexene ring, an ethyl chain, and a quinoxaline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Cyclohexen-1-yl)ethyl]-3-(2,3-dimethylquinoxalin-6-yl)urea typically involves multiple steps. One common approach is to start with the preparation of the cyclohexenyl ethylamine intermediate, which can be synthesized through the reaction of cyclohexene with ethylamine under controlled conditions . This intermediate is then reacted with 2,3-dimethylquinoxaline-6-isocyanate to form the final urea compound. The reaction conditions often involve the use of solvents such as chloroform or methanol and may require specific temperature and pressure settings to optimize yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Cyclohexen-1-yl)ethyl]-3-(2,3-dimethylquinoxalin-6-yl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the quinoxaline moiety, using reagents such as sodium hydroxide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution or alkyl halides in organic solvents.

Major Products Formed

    Oxidation: Formation of cyclohexenone derivatives.

    Reduction: Formation of cyclohexyl ethylamine derivatives.

    Substitution: Formation of substituted quinoxaline derivatives.

Scientific Research Applications

1-[2-(Cyclohexen-1-yl)ethyl]-3-(2,3-dimethylquinoxalin-6-yl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 1-[2-(Cyclohexen-1-yl)ethyl]-3-(2,3-dimethylquinoxalin-6-yl)urea involves its interaction with specific molecular targets. The quinoxaline moiety can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(Cyclohexen-1-yl)ethyl]-3-(2,3-dimethylquinoxalin-6-yl)urea is unique due to the presence of both the cyclohexenyl ethylamine and quinoxaline moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[2-(cyclohexen-1-yl)ethyl]-3-(2,3-dimethylquinoxalin-6-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c1-13-14(2)22-18-12-16(8-9-17(18)21-13)23-19(24)20-11-10-15-6-4-3-5-7-15/h6,8-9,12H,3-5,7,10-11H2,1-2H3,(H2,20,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOLJRYRUFVSRDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)NC(=O)NCCC3=CCCCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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